Differential Target Engagement: Stronger Binding Affinity for PIK3CG and BTK than Danshenol B
In a molecular docking study of 42 Danshen components against CPSP‑related proteins, Tanshinaldehyde demonstrated strong binding affinities (≤ -7.00 kcal/mol) for BTK, CASP1, MMP9, and PIK3CG, a profile shared with only three other components, including the lead compound Danshenol B. This indicates that Tanshinaldehyde is among a select group of Danshen components capable of engaging these key pain‑signaling targets [1].
| Evidence Dimension | Molecular docking binding affinity |
|---|---|
| Target Compound Data | ≤ -7.00 kcal/mol (for BTK, CASP1, MMP9, PIK3CG) |
| Comparator Or Baseline | Danshenol B: ≤ -7.00 kcal/mol; other 38 Danshen components: > -7.00 kcal/mol |
| Quantified Difference | Equivalent to lead compound; superior to 90% of other components |
| Conditions | In silico molecular docking; specific proteins: BTK, CASP1, MMP9, PIK3CG |
Why This Matters
Identifies Tanshinaldehyde as a high‑priority compound for experimental validation in neuropathic pain models, differentiating it from less potent tanshinones.
- [1] GEO Dataset GSE281041. Danshenol B alleviates central post-stroke pain by regulating PIK3CG/NLRP3 signaling pathway. National Center for Biotechnology Information. 2025. View Source
